N-(2,4-dimethylphenyl)-N-[(2-hydroxy-6-methoxyquinolin-3-yl)methyl]benzenesulfonamide
Description
N-(2,4-dimethylphenyl)-N-[(2-hydroxy-6-methoxyquinolin-3-yl)methyl]benzenesulfonamide is a complex organic compound that features a sulfonamide group attached to a quinoline derivative
Properties
IUPAC Name |
N-(2,4-dimethylphenyl)-N-[(6-methoxy-2-oxo-1H-quinolin-3-yl)methyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N2O4S/c1-17-9-12-24(18(2)13-17)27(32(29,30)22-7-5-4-6-8-22)16-20-14-19-15-21(31-3)10-11-23(19)26-25(20)28/h4-15H,16H2,1-3H3,(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYDBOKGTHBHGGD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N(CC2=CC3=C(C=CC(=C3)OC)NC2=O)S(=O)(=O)C4=CC=CC=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-dimethylphenyl)-N-[(2-hydroxy-6-methoxyquinolin-3-yl)methyl]benzenesulfonamide typically involves multiple steps:
Formation of the Quinoline Derivative: The quinoline derivative can be synthesized through a Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent.
Introduction of the Hydroxy and Methoxy Groups: The hydroxy and methoxy groups can be introduced via electrophilic aromatic substitution reactions.
Formation of the Sulfonamide: The final step involves the reaction of the quinoline derivative with 2,4-dimethylphenylsulfonyl chloride in the presence of a base such as triethylamine to form the sulfonamide linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-(2,4-dimethylphenyl)-N-[(2-hydroxy-6-methoxyquinolin-3-yl)methyl]benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate.
Reduction: The nitro group (if present) can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The methoxy group can be substituted with other groups via nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of a quinoline ketone derivative.
Reduction: Formation of an aminoquinoline derivative.
Substitution: Formation of various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
N-(2,4-dimethylphenyl)-N-[(2-hydroxy-6-methoxyquinolin-3-yl)methyl]benzenesulfonamide has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in the design of new drugs targeting specific enzymes or receptors.
Materials Science: Use in the development of organic semiconductors or light-emitting diodes (LEDs).
Biology: Study of its interactions with biological macromolecules such as proteins and nucleic acids.
Industry: Potential use as a catalyst or reagent in various chemical processes.
Mechanism of Action
The mechanism of action of N-(2,4-dimethylphenyl)-N-[(2-hydroxy-6-methoxyquinolin-3-yl)methyl]benzenesulfonamide involves its interaction with specific molecular targets. For example, in medicinal chemistry, it may inhibit the activity of certain enzymes by binding to their active sites. The hydroxy and methoxy groups can form hydrogen bonds with amino acid residues, while the sulfonamide group can interact with the enzyme’s catalytic site.
Comparison with Similar Compounds
Similar Compounds
- N-(2,4-dimethylphenyl)-N-[(2-hydroxyquinolin-3-yl)methyl]benzenesulfonamide
- N-(2,4-dimethylphenyl)-N-[(6-methoxyquinolin-3-yl)methyl]benzenesulfonamide
- N-(2,4-dimethylphenyl)-N-[(2-hydroxy-6-methoxyquinolin-3-yl)methyl]methanesulfonamide
Uniqueness
N-(2,4-dimethylphenyl)-N-[(2-hydroxy-6-methoxyquinolin-3-yl)methyl]benzenesulfonamide is unique due to the presence of both hydroxy and methoxy groups on the quinoline ring, which can significantly influence its chemical reactivity and biological activity. The combination of these functional groups with the sulfonamide linkage provides a versatile scaffold for further chemical modifications and applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
